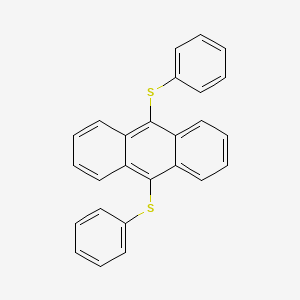

9,10-Bis(phenylsulfanyl)anthracene

Description

General Overview of Polycyclic Aromatic Hydrocarbons in Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their structures are characterized by delocalized π-electrons, which give rise to unique electronic and photophysical properties. rsc.orgnih.gov In the realm of materials science, PAHs are investigated for a wide array of applications, including as organic semiconductors, fluorescent reagents, and additives for plastics. wiley.com The ability to tune their properties through chemical modification makes them a versatile platform for developing new materials. rsc.orgnih.gov

PAHs are found naturally in fossil fuels like coal and petroleum and are also products of incomplete combustion of organic matter. wikipedia.orgyoutube.com Their planar and often rigid structures facilitate intermolecular interactions, which are crucial for charge transport in organic electronic devices. nih.gov The study of PAHs has expanded beyond traditional applications to encompass cutting-edge research in areas like molecular electronics and nanotechnology. rsc.orgyoutube.com

Importance of Anthracene (B1667546) Derivatives in Optoelectronic and Organic Electronic Systems

Anthracene, a three-ring PAH, and its derivatives are cornerstone materials in the field of optoelectronics and organic electronics. nih.govmdpi.com Their inherent fluorescence and semiconducting properties make them suitable for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govnih.govresearchgate.net The extended π-conjugated system of the anthracene core is responsible for its desirable photophysical and photochemical behaviors. nih.gov

The performance of anthracene-based devices can be significantly influenced by the nature of the substituents attached to the anthracene core. nih.gov For instance, introducing bulky substituents at the 9 and 10 positions can prevent fluorescence quenching in the solid state by inhibiting intermolecular π–π stacking, a critical factor for efficient OLED emitters. beilstein-journals.org Furthermore, chemical modifications can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is essential for optimizing charge injection and transport in organic electronic devices. nih.gov The development of new anthracene derivatives continues to be a vibrant area of research aimed at creating more efficient and stable organic electronic components. nih.govacs.org

Research Context of Sulfanyl-Substituted Anthracenes

The introduction of sulfur-containing functional groups, such as the phenylsulfanyl group, onto the anthracene core represents a strategic approach to modify its electronic and structural properties. The sulfur atom, with its lone pairs of electrons, can interact with the π-system of the anthracene, potentially influencing its charge transport characteristics and photophysical behavior. Research into sulfanyl-substituted anthracenes is driven by the quest for novel materials with enhanced performance in organic electronics. youtube.com The specific placement of these substituents can lead to unique molecular packing in the solid state, which in turn affects the material's bulk properties.

Objectives and Scope of Research on 9,10-Bis(phenylsulfanyl)anthracene

The primary objective of research on this compound is to systematically investigate its synthesis, and fundamental chemical and physical properties. This includes a detailed analysis of its molecular structure and how the phenylsulfanyl groups at the 9 and 10 positions influence the electronic landscape of the anthracene core. A key goal is to understand the structure-property relationships that govern its potential utility in materials science. The scope of this research is focused on providing a foundational understanding of this specific compound, thereby contributing to the broader knowledge base of substituted anthracenes and their potential applications.

Structure

3D Structure

Properties

CAS No. |

38701-90-5 |

|---|---|

Molecular Formula |

C26H18S2 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

9,10-bis(phenylsulfanyl)anthracene |

InChI |

InChI=1S/C26H18S2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18H |

InChI Key |

FYEZXRCDKCOJPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C3C=CC=CC3=C(C4=CC=CC=C42)SC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 9,10-Disubstituted Anthracenes

The creation of 9,10-disubstituted anthracenes is a well-established field in organic synthesis, with several robust methods available to chemists. These methods primarily involve forming new carbon-carbon or carbon-heteroatom bonds at the highly reactive 9- and 10-positions.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 9,10-disubstituted anthracenes, offering a versatile route to a wide array of derivatives. nih.govacs.org These reactions typically involve the coupling of a 9,10-dihaloanthracene, such as 9,10-dibromoanthracene (B139309), with a suitable coupling partner.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling : This reaction couples a boronic acid or ester with an organohalide. It has been successfully used to synthesize 9,10-diaryl- and 9,10-diheteroarylanthracenes by reacting 9,10-dibromoanthracene or 9,10-dichlorooctafluoroanthracene (B3421541) with various arylboronic acids. acs.orgrsc.org The yields for phenyl substituents are often high, ranging from 58% to 84%. rsc.org

Stille Coupling : This method utilizes an organotin compound as the coupling partner. It has proven particularly effective for creating thiophene-substituted anthracenes, sometimes offering higher yields (46-80%) than the corresponding Suzuki coupling, which can be less than 10% for these specific substrates. rsc.org

Sonogashira Coupling : This reaction is used to form carbon-carbon triple bonds by coupling a terminal alkyne with an organohalide. It is the method of choice for synthesizing 9,10-bis(alkynyl)anthracene derivatives, such as the well-known 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA). chemrxiv.orgresearchgate.net

These strategies allow for the introduction of a diverse range of functional groups, including aryl, heteroaryl, and alkynyl moieties, onto the anthracene (B1667546) scaffold. nih.govrsc.org

Table 1: Examples of Cross-Coupling Reactions for 9,10-Disubstituted Anthracenes

| Coupling Reaction | Anthracene Precursor | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 9,10-Dibromoanthracene | Arylboronic acid | 9,10-Diaryl-anthracene | rsc.org |

| Stille | 9,10-Dibromoanthracene | 2-(Tributylstannyl)thiophene | 9,10-Di(thiophen-2-yl)anthracene | rsc.org |

| Sonogashira | 9,10-Dibromoanthracene | Phenylacetylene | 9,10-Bis(phenylethynyl)anthracene | chemrxiv.org |

| Suzuki-Miyaura | 9,10-Dichlorooctafluoroanthracene | Aryl boronic acids | 9,10-Diaryloctafluoroanthracenes | acs.org |

Nucleophilic substitution provides an alternative and direct route for installing sulfur-containing functionalities onto an anthracene-based framework. While direct substitution on an unsubstituted aromatic ring is difficult, the reaction proceeds readily on precursors bearing good leaving groups. A notable example is the synthesis of 9,10-bis[(phenylsulfanyl)methyl]anthracene. researchgate.net In this preparation, the starting material is 9,10-bis(chloromethyl)anthracene (B83949), which contains reactive benzylic chloride groups. researchgate.netgoogle.com The reaction is carried out by treating 9,10-bis(chloromethyl)anthracene with the sodium salt of thiophenol (sodium thiophenolate) in ethanol. researchgate.net The thiophenolate anion acts as a potent nucleophile, displacing the chloride ions to form the desired dithioether product. researchgate.net This reaction highlights the utility of nucleophilic substitution for creating C-S bonds in anthracene derivatives when appropriately activated precursors are used.

Targeted Synthesis of 9,10-Bis(phenylsulfanyl)anthracene

The targeted synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed coupling process. The most direct conceptual approach involves the reaction of a 9,10-dihaloanthracene, such as 9,10-dibromoanthracene or 9,10-dichloroanthracene, with a thiophenolate salt.

A plausible synthetic route is the reaction of 9,10-dibromoanthracene with two equivalents of sodium thiophenolate or potassium thiophenolate. This reaction would likely be performed in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and might require elevated temperatures or catalysis (e.g., with copper or palladium complexes) to facilitate the displacement of the aryl halides. The thiophenolate anion, a strong nucleophile, would attack the electron-deficient carbon atoms at the 9- and 10-positions, displacing the bromide ions to yield the final product, this compound.

Derivatization Strategies for Structure-Property Relationship Studies

To investigate structure-property relationships, the parent molecule this compound can be systematically modified in two key areas: the peripheral phenylsulfanyl groups and the central anthracene core.

The two phenyl rings of the phenylsulfanyl groups are amenable to further functionalization, primarily through electrophilic aromatic substitution. Standard reactions such as nitration, halogenation, Friedel-Crafts acylation, or sulfonation could be employed to introduce a variety of electron-donating or electron-withdrawing groups. The sulfur atom, being an ortho-, para-director, would guide incoming electrophiles to these positions on the phenyl rings. Such modifications would allow for fine-tuning of the molecule's electronic properties, solubility, and intermolecular interactions without altering the direct connection to the anthracene core.

Altering the anthracene core itself is another powerful strategy for modifying the properties of the parent compound. Substituents can be introduced at the remaining available positions on the anthracene ring system (e.g., positions 1, 4, 5, and 8 or 2, 3, 6, and 7).

Table 2: Examples of Derivatization on the Anthracene Core of 9,10-Disubstituted Systems

| Parent System | Position of Derivatization | Substituent | Resulting Compound | Reference |

|---|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | 1 | Chloro | 1-Chloro-9,10-bis(phenylethynyl)anthracene (B1582083) | wikipedia.org, chemrxiv.org |

| 9,10-Bis(phenylethynyl)anthracene | 2 | Chloro | 2-Chloro-9,10-bis(phenylethynyl)anthracene (B1595174) | wikipedia.org, chemrxiv.org |

| Anthracene | 9,10 | Perfluorobenzyl | 9,10-Bis(perfluorobenzyl)anthracene | beilstein-journals.org |

| Octafluoroanthracene | 9,10 | Thiophen-2-yl | Octafluoro-9,10-di(thiophen-2-yl)anthracene | nih.gov, acs.org |

Molecular and Supramolecular Structural Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. Analysis of 9,10-Bis[(phenylsulfanyl)methyl]anthracene has revealed key structural features. researchgate.net

The molecular structure of 9,10-Bis[(phenylsulfanyl)methyl]anthracene possesses an inversion center. researchgate.net This means that the molecule is centrosymmetric. The two phenyl fragments of the phenylsulfanylmethyl groups are located on opposite sides of the anthracene (B1667546) plane. researchgate.net

A significant aspect of its conformation is the orientation of the phenyl groups relative to the anthracene core. The plane containing the phenyl fragments is nearly orthogonal to the plane of the anthracene ring system. The determined dihedral angle between these two planes is a substantial 99.5(7)°. researchgate.net This perpendicular arrangement minimizes steric hindrance between the bulky substituents and the anthracene backbone.

The bond lengths within the molecule are within expected ranges. The two carbon-sulfur bonds, C1—S1 and C7—S1, have lengths of 1.766(2) Å and 1.828(2) Å, respectively. researchgate.net The bond angles of C10—C7—S1 and C1—S1—C7 are 107.48(12)° and 103.82(9)°, respectively. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Symmetry | Centrosymmetric (possesses an inversion center) |

| Dihedral Angle (Phenyl plane to Anthracene plane) | 99.5 (7)° researchgate.net |

| Selected Bond Lengths (Å) | |

| C1—S1 | 1.766 (2) researchgate.net |

| C7—S1 | 1.828 (2) researchgate.net |

| Selected Bond Angles (°) | |

| C10—C7—S1 | 107.48 (12) researchgate.net |

| C1—S1—C7 | 103.82 (9) researchgate.net |

While π-π stacking is a common feature in the crystal packing of aromatic molecules, the perpendicular arrangement of the phenyl and anthracene rings in 9,10-Bis[(phenylsulfanyl)methyl]anthracene likely precludes significant face-to-face π-π stacking between these moieties within the same molecule. However, intermolecular π-π interactions between adjacent anthracene or phenyl groups could still be present in the crystal lattice, although specific details for this compound are not provided in the available literature.

The compound 9,10-Bis[(phenylsulfanyl)methyl]anthracene crystallizes in the monoclinic space group P21/n. researchgate.net The unit cell parameters are a = 7.318(2) Å, b = 9.736(3) Å, c = 15.433(5) Å, with a β angle of 98.178(5)°. researchgate.net The volume of the unit cell is 1088.3(6) ų, and it contains two molecules (Z=2). researchgate.net

The investigation of polymorphism, which is the ability of a compound to exist in more than one crystal form, is crucial as different polymorphs can exhibit distinct physical properties. For 9,10-Bis[(phenylsulfanyl)methyl]anthracene, there is currently no information available in the surveyed literature regarding the existence of different polymorphic forms.

| Crystal System | Monoclinic |

|---|---|

| Space Group | P21/n researchgate.net |

| Unit Cell Parameters | |

| a | 7.318 (2) Å researchgate.net |

| b | 9.736 (3) Å researchgate.net |

| c | 15.433 (5) Å researchgate.net |

| β | 98.178 (5)° researchgate.net |

| Volume | 1088.3 (6) ų researchgate.net |

| Molecules per unit cell (Z) | 2 researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For the compound 9,10-Bis[(phenylsulfanyl)methyl]anthracene, detailed NMR spectroscopic data is not available in the reviewed scientific literature. Such data would be instrumental in confirming the molecular structure in solution and could provide insights into the dynamics of the molecule, such as the rotation of the phenyl and phenylsulfanylmethyl groups.

Scientific Data Unvailable for 9,10-Bis(phenylsulfanyl)anthracene

A comprehensive search for scientific literature and data has revealed a significant lack of specific information required to detail the electronic structure and electrochemical properties of the chemical compound This compound . Despite targeted searches for its frontier molecular orbital analysis and electrochemical characterization, no specific experimental or theoretical data could be retrieved for this particular molecule.

The investigation aimed to gather data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting HOMO-LUMO energy gap, and optical bandgap. Furthermore, information regarding its behavior under cyclic voltammetry, including its redox potentials and the mechanisms of its electrooxidation and electroreduction, was sought.

While general information exists for the parent molecule, anthracene, and various other 9,10-disubstituted anthracene derivatives, the specific effects of the phenylsulfanyl substituents at the 9 and 10 positions on the electronic and electrochemical properties of the anthracene core have not been documented in the available scientific literature. For instance, studies on related compounds such as 9,10-bis(phenylethynyl)anthracene (B116448) and 9,10-bis(perfluorobenzyl)anthracene highlight that substituents at these positions significantly influence the electronic properties, but this information cannot be extrapolated to accurately describe this compound.

A study detailing the synthesis and crystal structure of a related but structurally distinct compound, 9,10-bis[(phenylsulfanyl)methyl]anthracene, was identified. researchgate.net However, this paper focuses on crystallographic data and does not provide the necessary electronic or electrochemical properties.

Consequently, due to the absence of specific research findings for this compound in the public domain, the creation of a scientifically accurate article detailing its electronic structure and charge transport phenomena, as per the requested outline, is not possible at this time. Further experimental and computational studies are required to elucidate these properties.

Electronic Structure and Charge Transport Phenomena

Electrochemical Characterization

Correlation between Electrochemical Behavior and Electronic Structure

Comprehensive studies detailing the electrochemical behavior of 9,10-Bis(phenylsulfanyl)anthracene are limited in publicly accessible literature. However, analysis of related anthracene (B1667546) derivatives provides a framework for understanding the expected correlations.

The electronic structure of an organic semiconductor, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is intrinsically linked to its electrochemical oxidation and reduction potentials. Cyclic voltammetry is the primary technique used to probe these properties. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO level, while the onset of the first reduction wave relates to the addition of an electron to the LUMO level.

For anthracene derivatives, functionalization at the 9 and 10 positions with electron-donating or electron-withdrawing groups can tune these energy levels. The phenylsulfanyl group (-SPh) is generally considered to be electron-donating due to the presence of the sulfur lone pairs, which can interact with the anthracene π-system. This interaction would be expected to raise the energy of the HOMO level compared to unsubstituted anthracene, making the molecule easier to oxidize. The effect on the LUMO level is typically less pronounced.

A study on various 9,10-disubstituted anthracene derivatives found that while the choice of the phenyl-based substituent had a major impact on thermal stability, it resulted in only minor (±0.10 eV) changes in electrochemical behavior and negligible variation in optical properties. rsc.orgsigmaaldrich.com This suggests that the core anthracene unit dominates the fundamental electronic and optical characteristics.

The precise HOMO and LUMO energy levels for this compound would be determined from its specific oxidation and reduction potentials. These values are crucial for predicting charge injection barriers from electrodes and for assessing the material's air stability, as a higher HOMO level (e.g., less negative than -5.0 eV) can make a material more susceptible to oxidation by air.

Table 1: Expected Correlations in Electrochemical Analysis

| Electrochemical Parameter | Electronic Structure Parameter | Expected Influence of Phenylsulfanyl Group |

| Onset Oxidation Potential (E_ox) | HOMO Energy Level | Lower potential (easier oxidation) due to electron-donating nature |

| Onset Reduction Potential (E_red) | LUMO Energy Level | Minor shift expected compared to anthracene |

| Electrochemical Band Gap (E_g) | HOMO-LUMO Gap | Likely reduced compared to unsubstituted anthracene |

This table is predictive and based on the general behavior of similar anthracene derivatives, pending specific experimental data for this compound.

Charge Carrier Transport Mechanisms in Solid State

The transport of charge carriers (holes or electrons) through this compound in the solid state is fundamental to its performance in devices like Organic Thin-Film Transistors (OTFTs). This process is highly dependent on the molecular packing and intermolecular interactions within the crystal or thin film.

In the solid state, charge transport occurs via a hopping mechanism, where a charge moves between adjacent molecules. The efficiency of this process is governed by two key parameters:

Intermolecular Distance: Closer packing between molecules facilitates better orbital overlap, leading to more efficient charge hopping. The bulky phenylsulfanyl groups and their orientation relative to the anthracene core will significantly influence the packing motif and the distances between adjacent anthracene units.

Electronic Coupling (Transfer Integral): This quantifies the strength of the electronic interaction between neighboring molecules. Stronger π-π stacking interactions between the anthracene cores are desirable for high charge mobility.

For this compound, the crystal structure would reveal the specific π-stacking distances and the degree of overlap between the anthracene backbones. The torsional angle between the phenyl rings and the anthracene plane is another critical factor that affects molecular packing and, consequently, the electronic coupling between molecules. The development of OTFTs using related anthracene derivatives has been reported, providing a method to experimentally measure charge carrier mobility and correlate it with the material's solid-state structure. rsc.org However, specific charge mobility data for this compound is not currently available in the surveyed literature.

Following a thorough search for scientific literature on the chemical compound This compound , it has been determined that there is insufficient publicly available research data to generate the detailed article as requested. The specific photophysical and spectroscopic information required to populate the outlined sections on absorption and luminescence spectroscopy could not be located.

Searches for this compound, and its synonym 9,10-bis(phenylthio)anthracene, did not yield scholarly articles with the necessary experimental data concerning its electronic transitions, vibronic structure, fluorescence emission characteristics, fluorescence quantum yields, or Stokes shift analysis.

The vast majority of available research focuses on a similar but structurally distinct compound, 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA). Due to the explicit instructions to focus solely on This compound , the data for BPEA cannot be used as a substitute.

Therefore, this report cannot be completed in a scientifically accurate and thorough manner that adheres to the provided outline. Further research and publication on the photophysical properties of This compound would be required to fulfill this request.

An Examination of the Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene

Note: While the subject specified "this compound," the available scientific literature pertinent to the requested outline overwhelmingly focuses on the closely related and extensively studied compound, 9,10-Bis(phenylethynyl)anthracene (BPEA). This article, therefore, addresses the photophysical phenomena of BPEA to align with the detailed research findings available.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a primary method for the computational study of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 9,10-Bis(phenylsulfanyl)anthracene, a key aspect of its conformation is the rotational freedom of the two phenylsulfanyl groups relative to the planar anthracene (B1667546) core.

While specific DFT-optimized coordinates for this compound are not available in the searched literature, experimental crystallographic data for the closely related 9,10-Bis[(phenylsulfanyl)methyl]anthracene provides insight into the likely solid-state conformation. In this analogue, which contains a methylene (B1212753) (-CH2-) linker, the molecule possesses an inversion center. The plane of the phenyl groups is oriented almost perpendicularly to the anthracene plane, with a measured dihedral angle of 99.5(7)°.

Key Geometric Parameters for 9,10-Bis[(phenylsulfanyl)methyl]anthracene (Experimental)

| Parameter | Value |

|---|---|

| C-S Bond Lengths | 1.766(2) Å and 1.821(2) Å |

| C-S-C Angle | 103.82(9)° |

| C-C-S Angle | 107.48(12)° |

This data is for the methylated analogue and serves as a structural reference.

Electronic Structure and FMO Analysis

The electronic properties of the molecule are determined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and its optical and electronic properties.

For a molecule like this compound, a DFT calculation would typically show that the HOMO is distributed across the electron-rich anthracene core and the sulfur atoms, while the LUMO is primarily located on the anthracene moiety. The energy of these orbitals and their gap would be highly dependent on the dihedral angle between the phenylsulfanyl groups and the anthracene plane.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules and predicting their UV-Vis absorption and fluorescence spectra. The calculations simulate the electronic transitions between molecular orbitals. For fluorescent molecules, TD-DFT can predict the wavelength of maximum emission and help understand the nature of the emissive state.

For instance, studies on other anthracene derivatives often use TD-DFT to correlate structural modifications with shifts in absorption and emission wavelengths. However, specific TD-DFT predicted spectra for this compound are not available in the reviewed sources.

Ab Initio and Semi-Empirical Molecular Orbital (MO) Methods

Beyond DFT, other computational methods can be applied to study molecular properties, each with varying levels of theory and computational expense.

Application of RHF, AMI, PM3, MNDO, LCOAO, and TD-DFT Approaches

A range of computational methods exists for probing molecular characteristics:

Restricted Hartree-Fock (RHF): An ab initio method that provides a fundamental description of the electronic wavefunction, often serving as a starting point for more complex calculations.

Semi-Empirical Methods (AMI, PM3, MNDO): These methods are faster than ab initio or DFT approaches because they use parameters derived from experimental data to simplify calculations. They are particularly useful for very large molecules or for high-throughput screening, though they are generally less accurate.

Linear Combination of Atomic Orbitals (LCOAO): This is a fundamental concept underlying most quantum chemistry methods, where molecular orbitals are constructed from a basis set of atomic orbitals.

Time-Dependent Density Functional Theory (TD-DFT): As mentioned, this is the extension of DFT used to investigate excited states and predict electronic spectra.

A comprehensive computational study on this compound could employ these methods to build a complete picture of its behavior, from ground-state geometry to excited-state dynamics. However, published studies applying this specific suite of methods to the title compound were not identified in the search.

Calculation of Atomic Charges and Electron Distribution

Understanding how electron density is distributed across a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charge on each atom.

In this compound, such calculations would likely show a negative partial charge on the electronegative sulfur atoms and a complex distribution of charges throughout the aromatic rings, influenced by the electron-donating or -withdrawing nature of the phenylsulfanyl substituents relative to the anthracene core.

Structure-Property Relationship Studies through Computational Modeling

Without these computational investigations, a detailed analysis correlating the molecular geometry with its photophysical and electrochemical phenomena cannot be constructed. The scientific community has heavily focused on analogous compounds, particularly 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), leaving a significant knowledge gap regarding the phenylsulfanyl derivative.

Advanced Materials Applications and Device Integration

Organic Semiconductor Applications

The utility of 9,10-Bis(phenylsulfanyl)anthracene as an organic semiconductor is a cornerstone of its application in modern electronics. researchgate.netpk.edu.pl Its derivatives have been synthesized and investigated for their potential in various electronic and photonic devices. researchgate.net

Role in Charge Injection and Transport Layers in Organic Electronic Devices

Efficient charge injection and transport are critical for the performance of organic electronic devices. This compound and its derivatives have been explored for their ability to facilitate these processes. For instance, a novel anthracene (B1667546) derivative, 9,10-bis(3,3′-(N′,N′-diphenyl-(Nnaphthalene- 2-yl)benzene-1,4-diamine) phenyl)anthracene (TANPA), has been synthesized and utilized in the hole injection and transport layers of phosphorescent organic light-emitting diodes (OLEDs). elsevierpure.com The inclusion of TANPA as a hole injection layer, in conjunction with a standard hole transporting material like N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB), led to significant improvements in operational lifetime and device efficiency. elsevierpure.com This enhancement is attributed to better electron-hole charge balance and the excellent thermal stability of the material. elsevierpure.com

Potential Application in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) represent a key area where this compound derivatives have shown considerable promise. rsc.orgresearchgate.net The planar structure of the anthracene core promotes strong intermolecular interactions, which are advantageous for charge transport in the active layer of OFETs. rsc.orgresearchgate.net While anthracene itself is not an ideal candidate for OFETs, its derivatives have demonstrated remarkable improvements in charge carrier mobility. researchgate.netnih.gov The development of new organic semiconductors is crucial for achieving high-performance OFETs with high mobility, large on/off ratios, and low threshold voltages. nih.gov Research into various anthracene derivatives with different substituents has been a focus, analyzing their physicochemical properties, thin-film morphology, and crystalline characteristics to optimize their performance in OFETs. rsc.orgsci-hub.se

Optoelectronic Device Applications

The exceptional photoluminescent properties of this compound make it a valuable component in a range of optoelectronic devices.

Emitters for Organic Light-Emitting Diodes (OLEDs)

Table 1: Performance of selected this compound derivatives in OLEDs

| Derivative | Role in OLED | Emission Color | Key Findings |

|---|---|---|---|

| Doubly bridged anthracenes | Emitter | Deep Blue | Improved photostability through intramolecular encapsulation. chemistryviews.org |

| 9,10-bis(perfluorobenzyl)anthracene | Emitter | Deep Blue | High photoluminescence quantum yield (0.85) and improved photostability. beilstein-journals.org |

| 9,10-bis(3,3′-(N′,N′-diphenyl-(Nnaphthalene- 2-yl)benzene-1,4-diamine) phenyl)anthracene (TANPA) | Hole Injection/Transport Layer | - | Enhanced operational lifetime and device efficiency due to high glass transition temperature and improved charge balance. elsevierpure.com |

Components in Organic Photovoltaics (OPVs) and Solar Cells

The application of this compound extends to the field of organic photovoltaics. Specifically, dicyanovinyl end-capped derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) have been investigated for use in bulk heterojunction (BHJ) solar cells. pk.edu.plejournals.euejournals.eu These acceptor-donor-acceptor (A-D-A) type molecules have demonstrated photovoltaic activity, with devices achieving power conversion efficiencies (PCE) of up to 2.7%. ejournals.euejournals.eu The design of these molecules often includes moieties to enhance solubility and prevent crystallization within the polymer blend, which is crucial for fabricating efficient solution-processed solar cells. ejournals.euejournals.eu

Photoactive Materials

Beyond specific device applications, this compound and its derivatives are important photoactive materials with unique properties that are the subject of ongoing research. For instance, 9,10-bis(phenylethynyl)anthracene (BPEA) is known for its exceptionally high fluorescent quantum yield and is a key component in chemiluminescent systems, such as in lightsticks where it produces a green glow. pk.edu.plwikipedia.org

The photophysical properties of BPEA, including its ability to undergo triplet-triplet annihilation (TTA), make it a candidate for photon upconversion applications. chemrxiv.org This process involves converting lower-energy photons into higher-energy light, which has potential uses in enhancing the efficiency of solar cells and in bioimaging. chemrxiv.org Studies have shown that the intermolecular interactions of BPEA in the solid state significantly influence its optical properties and upconversion efficiency. chemrxiv.orgchemrxiv.org Furthermore, research into dimers and trimers of BPEA has revealed that triplet excited state formation can occur through charge recombination following charge separation, a process that is sensitive to the solvent environment. nih.gov This fundamental understanding of its photoactive behavior is crucial for designing new materials with tailored optical and electronic properties for a wide range of applications.

Potential as Photosensitizers in Photocatalysis (based on related compounds)

A closely related and extensively studied compound, 9,10-bis(phenylethynyl)anthracene (BPEA), has demonstrated robust and photostable properties, making it a promising candidate for various photophysical applications. researchgate.net The core anthracene structure in these molecules is responsible for the primary light absorption and excited state dynamics. For a compound to function as a photosensitizer, it must be able to populate a long-lived triplet excited state through intersystem crossing (ISC) from the initial singlet excited state. This triplet state can then transfer its energy to other molecules, such as molecular oxygen, to generate reactive oxygen species for photocatalytic reactions.

The efficiency of ISC is a critical factor. In some anthracene derivatives like BPEA, the ISC yields can be very low, on the order of 10⁻⁵ to 10⁻⁴. researchgate.netrsc.org This is often attributed to a large energy gap between the singlet and triplet states. researchgate.net However, the introduction of different substituents at the 9 and 10 positions of the anthracene core can significantly influence the photophysical properties, including the ISC rate. For instance, the introduction of heavy atoms or specific functional groups can enhance spin-orbit coupling and promote ISC. The presence of sulfur atoms in the phenylsulfanyl groups of this compound could potentially influence the ISC yield, a phenomenon known as the heavy-atom effect, which is known to increase the rate of singlet-to-triplet transitions.

Furthermore, the triplet energy of the photosensitizer is a crucial parameter. For efficient energy transfer to molecular oxygen to generate singlet oxygen (a common pathway in photocatalysis), the triplet energy of the photosensitizer must be higher than the energy of singlet oxygen (approximately 0.98 eV). The triplet energy of BPEA is reported to be around 1.2-1.3 eV, making it suitable for this purpose. While the triplet energy of this compound has not been experimentally reported, it is expected to be in a similar range due to the core anthracene structure.

The potential of this compound as a photosensitizer is therefore plausible based on the known properties of the anthracene scaffold. However, without direct experimental investigation, this remains a speculative assessment. Further research into the photophysical properties of this compound, particularly its triplet state lifetime and quantum yield, is necessary to validate its efficacy in photocatalytic applications.

Applications as Fluorescent Probes and in Chemiluminescent Systems

There is a notable lack of specific research findings on the application of this compound as a fluorescent probe or in chemiluminescent systems in the available scientific literature. Consequently, detailed research findings and data tables for this specific compound cannot be provided. However, the general principles of fluorescence and chemiluminescence in anthracene derivatives can offer some insight into its potential, albeit hypothetical, in these areas.

The anthracene moiety itself is a well-known fluorophore. Many anthracene derivatives are utilized as fluorescent probes due to their high fluorescence quantum yields and sensitivity of their emission to the local environment. For instance, derivatives such as 9,10-bis(perfluorobenzyl)anthracene have been explored as deep-blue OLED emitters and efficient fluorescent probes. beilstein-journals.org The introduction of bulky substituents at the 9 and 10 positions can prevent fluorescence self-quenching by inhibiting intermolecular π–π stacking. The phenylsulfanyl groups in this compound are also bulky, which might confer favorable solid-state emission properties.

The fluorescence properties of anthracene derivatives, such as the emission wavelength and quantum yield, are highly dependent on the nature of the substituents. For example, electron-donating or electron-withdrawing groups can tune the electronic structure and, consequently, the emission color and intensity. The sulfur atoms in the phenylsulfanyl groups have lone pairs of electrons that could potentially engage in photoinduced electron transfer processes, which might quench fluorescence. Conversely, they could also lead to interesting solvatochromic or sensing behavior if the fluorescence is sensitive to the polarity or chemical nature of the surrounding medium. A study on 9-ethynylanthracene (B80870) based 'push-pull' molecules demonstrated that the fluorescence emission properties and intramolecular charge transfer abilities were highly dependent on the substituents on the phenyl ring. iaea.org

In the context of chemiluminescence, certain anthracene derivatives, most notably 9,10-bis(phenylethynyl)anthracene (BPEA), are key components in lightsticks. wikipedia.org BPEA and its derivatives serve as the fluorophore in peroxyoxalate chemiluminescence systems, where the energy from a chemical reaction is transferred to the BPEA molecule, which then emits light. The efficiency and color of the chemiluminescence are determined by the fluorescence properties of the anthracene derivative. For example, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) emits yellow-green light, while 2-chloro-9,10-bis(phenylethynyl)anthracene (B1595174) emits green light. wikipedia.org

Conclusion and Future Research Directions

Summary of Key Findings for 9,10-Bis(phenylsulfanyl)anthracene

The direct attachment of sulfur to the 9 and 10 positions of the anthracene (B1667546) core in this compound would likely lead to significant electronic perturbations of the anthracene system. The sulfur atoms, with their lone pairs of electrons, can engage in conjugation with the aromatic pi-system of the anthracene. This interaction would be expected to influence the HOMO-LUMO gap, and consequently, the absorption and emission properties of the molecule. However, without experimental or theoretical studies on this compound, any discussion of its specific properties remains speculative.

Remaining Challenges and Open Questions

The primary challenge concerning this compound is the fundamental lack of research. The scientific community has yet to extensively synthesize and characterize this compound, leaving a significant knowledge gap.

Key unanswered questions include:

Synthesis: What are the most efficient and scalable synthetic routes to produce high-purity this compound? While methods for creating aryl-sulfur bonds are well-established, their application to the 9,10-positions of anthracene may present unique challenges, such as steric hindrance and potential side reactions.

Photophysical Properties: What are the absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound? How do the directly attached phenylsulfanyl groups affect the electronic transitions of the anthracene core compared to other substituents?

Electrochemical Properties: What are the oxidation and reduction potentials of this compound? Understanding its electrochemical behavior is crucial for evaluating its potential in electronic applications.

Thermal and Photochemical Stability: How stable is the compound to heat and light? The C-S bond and the anthracene core's susceptibility to photo-oxidation are critical parameters for practical applications.

Solid-State Structure and Morphology: What is the packing structure of this compound in the solid state, and how does this influence its bulk properties?

Addressing these fundamental questions through rigorous experimental and computational studies is the first and most critical step in exploring the potential of this compound.

Prospects for Novel Derivatizations and Enhanced Performance

While the performance of this compound itself is unknown, the potential for creating novel derivatives to tune its properties is vast. The general principles of molecular engineering for anthracene derivatives can be applied here.

Potential derivatization strategies include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on the peripheral phenyl rings of the phenylsulfanyl moieties could provide a fine-tuning mechanism for the electronic properties of the entire molecule. This could be used to modulate the emission color, for instance.

Modification of the Anthracene Core: Further substitution on the anthracene backbone, while synthetically challenging, could be another avenue to alter the compound's properties.

Introduction of Polymerizable Groups: Attaching polymerizable functional groups would allow for the incorporation of the this compound unit into larger polymeric structures, potentially leading to new functional materials with tailored processability and mechanical properties.

These derivatizations could be aimed at enhancing properties such as fluorescence quantum yield, charge carrier mobility, or solubility in common organic solvents. The development of a library of such derivatives would be a logical next step following the initial characterization of the parent compound.

Emerging Applications in Advanced Functional Materials

Given the absence of specific data, the potential applications of this compound can only be hypothesized based on the known applications of other functional anthracene derivatives and organosulfur compounds.

Potential areas of application include:

Organic Electronics: The anthracene core is a well-known component in organic semiconductors. The introduction of sulfur atoms could enhance intermolecular interactions, potentially leading to favorable charge transport properties for applications in organic field-effect transistors (OFETs).

Luminescent Materials: Many anthracene derivatives are highly fluorescent. If this compound exhibits significant luminescence, it could be investigated as an emitter in OLEDs or as a fluorescent sensor. The sulfur atoms might also promote intersystem crossing, making it a candidate for applications involving triplet states, such as in photodynamic therapy or as a triplet sensitizer.

Coordination Chemistry: The sulfur atoms in the phenylsulfanyl groups could act as ligands for metal ions. This could enable the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, sensing, or luminescent properties.

It must be reiterated that these are speculative applications. A thorough investigation of the fundamental properties of this compound is required to determine its suitability for any of these advanced material applications. The field is essentially an open book, awaiting the foundational research that will either establish this compound as a valuable functional material or consign it to the annals of chemical curiosities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9,10-Bis(phenylsulfanyl)anthracene, and how can reaction efficiency be optimized?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust approach for synthesizing diarylanthracene derivatives. Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids and optimize reaction parameters (temperature: 80–110°C; time: 12–24 hrs). Post-synthesis purification via column chromatography followed by recrystallization ensures high purity (>98%). Confirm purity using HPLC and structural integrity via ¹H/¹³C NMR spectroscopy .

- Data Analysis : Monitor reaction progress with TLC. For scalability, test solvent systems (e.g., toluene/water) and ligand ratios to minimize side products like homocoupled anthracene derivatives.

Q. Which characterization techniques are critical for verifying the structural and thermal stability of this compound?

- Methodology :

- Structural Confirmation : Combine ¹H NMR (aromatic proton integration) and mass spectrometry (MALDI-TOF for molecular ion peaks).

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., Td > 300°C for methoxyphenyl analogs) and differential scanning calorimetry (DSC) to assess phase transitions .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

- Methodology : Measure UV-Vis absorption and fluorescence (FL) spectra in solvents of varying polarity (e.g., cyclohexane to DMF). Compare Stokes shifts and quantum yields (Φf) to assess intramolecular charge transfer.

- Key Findings : Derivatives with electron-withdrawing groups (e.g., formyl) exhibit polarity-dependent emission shifts (up to 40 nm), while sulfur-based substituents may enhance intersystem crossing for delayed fluorescence .

Advanced Research Questions

Q. What strategies mitigate aggregation-induced quenching (ACQ) in this compound for optoelectronic applications?

- Methodology : Introduce steric hindrance via bulky substituents (e.g., phenylsulfanyl) or fabricate nanostructures (e.g., solution-processed nanosheets) to reduce π-π stacking. Characterize using AFM and XRD to confirm crystallinity and morphology .

- Case Study : Phenylethynyl-substituted anthracene nanosheets achieved a photoresponse ratio of ~10⁵ in photodetectors, attributed to enhanced charge transport and reduced ACQ .

Q. How can computational modeling (e.g., DFT) predict the electrochemical properties of this compound derivatives?

- Methodology : Use density functional theory (DFT) to calculate HOMO/LUMO energies, reorganization energies, and oxidation potentials. Validate experimentally via cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile).

- Data Interpretation : Sulfur atoms in phenylsulfanyl groups may lower oxidation potentials (e.g., ~0.35 V for dithiol-anthracene derivatives) due to electron-rich moieties .

Q. What role do functionalized anthracene derivatives play in sensing nitroaromatic compounds, and how can sensitivity be enhanced?

- Methodology : Design donor-acceptor systems where anthracene acts as a fluorophore. Functionalize with formyl or sulfanyl groups to enable selective binding via Förster resonance energy transfer (FRET).

- Experimental Design : Test quenching efficiency (Stern-Volmer plots) against nitroaromatics (e.g., TNT analogs). COF-based sensors with anthracene ligands achieved detection limits <1 ppm via fluorescence quenching .

Q. How do interfacial exciplexes in OLEDs leverage the electronic properties of this compound?

- Methodology : Layer anthracene derivatives between donor (e.g., TAPC) and acceptor (e.g., DCA) materials. Use time-resolved photoluminescence (TRPL) to study delayed fluorescence from triplet states.

- Case Study : A 70 nm spacer layer of 9,10-bis(3,5-dimethoxyphenyl)anthracene enabled long-range donor-acceptor coupling, yielding red exciplex emission with CIE coordinates (0.65, 0.35) .

Data Contradiction and Resolution

Q. Conflicting reports on solvent-dependent fluorescence: How to reconcile polarity-induced shifts versus aggregation effects?

- Analysis : While methoxyphenyl derivatives show minimal solvent-dependent shifts, formyl-substituted analogs exhibit significant red shifts in polar solvents. This discrepancy arises from competing effects: polarity-driven charge transfer versus aggregation-induced emission.

- Resolution : Conduct concentration-dependent FL studies to isolate solvent polarity effects from aggregation. For phenylsulfanyl derivatives, prioritize low-concentration measurements (<10⁻⁵ M) in degassed solvents .

Methodological Best Practices

- Purity Assurance : Source materials with ≥98% purity (HPLC-verified) to avoid side reactions in device fabrication .

- Device Integration : For OLEDs, use thermal evaporation to deposit anthracene derivatives as emissive layers. Optimize thickness (30–50 nm) to balance charge injection and light outcoupling .

- Safety Protocols : Handle sulfur-containing derivatives in inert atmospheres (N₂/Ar) to prevent oxidation during synthesis and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.